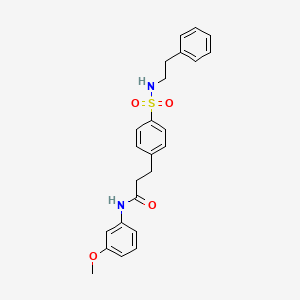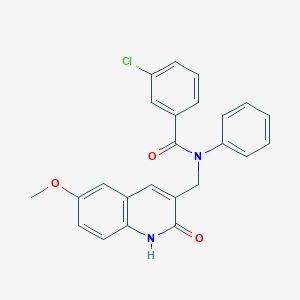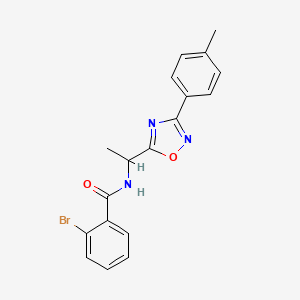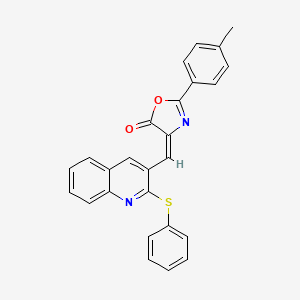
(E)-4-((2-(phenylthio)quinolin-3-yl)methylene)-2-(p-tolyl)oxazol-5(4H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-4-((2-(phenylthio)quinolin-3-yl)methylene)-2-(p-tolyl)oxazol-5(4H)-one, also known as PTX-1, is a synthetic compound that has been extensively studied for its potential applications in scientific research. PTX-1 is a member of the 4-aryl-2-oxazolone family of compounds, which have been shown to exhibit a range of biological activities, including anti-inflammatory, anti-cancer, and anti-tumor effects.
Wirkmechanismus
The mechanism of action of (E)-4-((2-(phenylthio)quinolin-3-yl)methylene)-2-(p-tolyl)oxazol-5(4H)-one is not fully understood, but it is thought to involve the modulation of various signaling pathways, including the NF-kB pathway, the mitogen-activated protein kinase (MAPK) pathway, and the phosphoinositide 3-kinase (PI3K)/Akt pathway. (E)-4-((2-(phenylthio)quinolin-3-yl)methylene)-2-(p-tolyl)oxazol-5(4H)-one has also been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes that play a key role in tumor invasion and metastasis.
Biochemical and Physiological Effects:
(E)-4-((2-(phenylthio)quinolin-3-yl)methylene)-2-(p-tolyl)oxazol-5(4H)-one has been shown to exhibit a range of biochemical and physiological effects, including the inhibition of pro-inflammatory cytokines, the suppression of NF-kB signaling pathways, and the modulation of various signaling pathways involved in cancer cell proliferation and survival. (E)-4-((2-(phenylthio)quinolin-3-yl)methylene)-2-(p-tolyl)oxazol-5(4H)-one has also been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using (E)-4-((2-(phenylthio)quinolin-3-yl)methylene)-2-(p-tolyl)oxazol-5(4H)-one in scientific research is its ability to inhibit pro-inflammatory cytokines and suppress NF-kB signaling pathways, which are involved in a range of inflammatory diseases. Another advantage is its ability to induce apoptosis in cancer cells and inhibit tumor growth, which could have potential applications in cancer therapy.
One limitation of using (E)-4-((2-(phenylthio)quinolin-3-yl)methylene)-2-(p-tolyl)oxazol-5(4H)-one in lab experiments is its relatively low solubility in water, which can make it difficult to administer in vivo. Another limitation is its potential toxicity, which has been shown to vary depending on the dose and route of administration.
Zukünftige Richtungen
There are several potential future directions for research on (E)-4-((2-(phenylthio)quinolin-3-yl)methylene)-2-(p-tolyl)oxazol-5(4H)-one. One area of research could focus on optimizing the synthesis method to improve the compound's solubility and reduce its toxicity. Another area of research could focus on elucidating the compound's mechanism of action in more detail, which could lead to the development of more effective therapeutic interventions.
Other potential future directions could include investigating the compound's effects on other signaling pathways involved in cancer cell proliferation and survival, as well as exploring its potential applications in other inflammatory diseases, such as rheumatoid arthritis and multiple sclerosis. Overall, (E)-4-((2-(phenylthio)quinolin-3-yl)methylene)-2-(p-tolyl)oxazol-5(4H)-one represents a promising area of research with potential applications in a range of scientific fields.
Synthesemethoden
(E)-4-((2-(phenylthio)quinolin-3-yl)methylene)-2-(p-tolyl)oxazol-5(4H)-one can be synthesized using a variety of methods, including condensation reactions between 2-(phenylthio)quinoline-3-carbaldehyde and p-tolylglycine, followed by cyclization with ethyl chloroformate. Other methods involve the use of palladium-catalyzed coupling reactions or Suzuki-Miyaura cross-coupling reactions.
Wissenschaftliche Forschungsanwendungen
(E)-4-((2-(phenylthio)quinolin-3-yl)methylene)-2-(p-tolyl)oxazol-5(4H)-one has been studied extensively for its potential applications in scientific research. One area of research has focused on the compound's anti-inflammatory effects, which have been shown to be mediated through the inhibition of pro-inflammatory cytokines and the suppression of nuclear factor-kappa B (NF-kB) signaling pathways.
Another area of research has focused on the compound's anti-cancer properties, which have been attributed to its ability to induce apoptosis in cancer cells and inhibit tumor growth. (E)-4-((2-(phenylthio)quinolin-3-yl)methylene)-2-(p-tolyl)oxazol-5(4H)-one has also been shown to exhibit anti-tumor effects in animal models of various types of cancer, including breast cancer and lung cancer.
Eigenschaften
IUPAC Name |
(4E)-2-(4-methylphenyl)-4-[(2-phenylsulfanylquinolin-3-yl)methylidene]-1,3-oxazol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H18N2O2S/c1-17-11-13-18(14-12-17)24-27-23(26(29)30-24)16-20-15-19-7-5-6-10-22(19)28-25(20)31-21-8-3-2-4-9-21/h2-16H,1H3/b23-16+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZINDEJDIFYAGO-XQNSMLJCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=CC3=CC4=CC=CC=C4N=C3SC5=CC=CC=C5)C(=O)O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C2=N/C(=C/C3=CC4=CC=CC=C4N=C3SC5=CC=CC=C5)/C(=O)O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4E)-2-(4-Methylphenyl)-4-{[2-(phenylsulfanyl)quinolin-3-YL]methylidene}-4,5-dihydro-1,3-oxazol-5-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)pentanamide](/img/structure/B7720743.png)


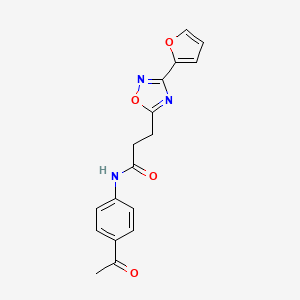
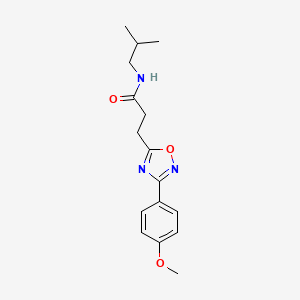
![N'-[(E)-(4-ethoxyphenyl)methylidene]-3,4-dimethoxybenzohydrazide](/img/structure/B7720767.png)


